

# Sobrerol in Respiratory Infections: A Comparative Meta-Analysis of Clinical Trial Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Sobrerol**

Cat. No.: **B1217407**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Sobrerol** with other mucolytic agents for the treatment of respiratory infections, based on available clinical trial data. The information is intended to support research, scientific evaluation, and drug development efforts in this therapeutic area.

## Mechanism of Action

**Sobrerol** is a monoterpenoid-derived mucolytic agent that has been in clinical use for several decades.<sup>[1][2]</sup> Its therapeutic effects in respiratory infections are attributed to a multi-faceted mechanism of action that includes mucolytic, antioxidant, and immunomodulatory activities.<sup>[1][2][3][4][5]</sup>

The primary mucolytic action of **Sobrerol** involves the fluidification of thick, viscous mucus in the respiratory tract.<sup>[1][2][3]</sup> It is believed to act by breaking the disulfide bonds within mucin glycoproteins, the primary structural components of mucus, thereby reducing its viscosity and elasticity.<sup>[6][7]</sup> This change in the rheological properties of mucus facilitates its clearance from the airways through ciliary action and coughing.<sup>[6][7]</sup> Additionally, **Sobrerol** may stimulate the secretion of serous fluids, further diluting the mucus.<sup>[7]</sup>

Beyond its mucolytic effects, **Sobrerol** exhibits antioxidant properties, acting as a free radical scavenger.<sup>[3][4]</sup> This action may help to reduce oxidative stress in the inflamed respiratory tract.<sup>[6]</sup> Furthermore, **Sobrerol** has been reported to increase the production of secretory IgA

(sIgA), an important component of the mucosal immune system that helps to protect against pathogens.[1][3][4]

## Comparative Clinical Trial Data

A number of clinical trials have evaluated the efficacy and safety of **Sobrerol** in respiratory infections, often in comparison with other mucolytic agents such as N-acetylcysteine, bromhexine, and carbocysteine. While a formal meta-analysis with pooled quantitative data is not readily available in recent literature, a review of individual studies provides valuable comparative insights. Many of the key studies were conducted in the 1970s and 1980s.

### Sobrerol vs. N-acetylcysteine

| Study Characteristic | Description                                                                                                                                                                |
|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population   | 40 children with acute respiratory diseases (bronchitis or pharyngo-tracheobronchitis).[1][3]                                                                              |
| Treatment Regimen    | Sobrerol: 100 mg granules three times a day for three days.N-acetylcysteine: 300 mg granules per day for three days.[1][3]                                                 |
| Key Outcomes         | Both treatments were effective. However, Sobrerol was reported to induce a better reduction of expectorate viscosity and was better tolerated than N-acetylcysteine.[1][3] |
| Study Design         | Randomized Controlled Trial.[1][3]                                                                                                                                         |

### **Sobrerol vs. Bromhexine**

| Study Characteristic | Description                                                                                                                                              |
|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population   | 40 children under five years old with acute and recurrent bronchitis. <a href="#">[3]</a> <a href="#">[4]</a>                                            |
| Treatment Regimen    | Sobrerol: 50-100 mg orally twice daily for two weeks. Bromhexine: 2-4 mg orally three times daily for two weeks. <a href="#">[3]</a> <a href="#">[4]</a> |
| Key Outcomes         | Both drugs were effective, with no significant differences reported in the improvement rate. <a href="#">[3]</a><br><a href="#">[4]</a>                  |
| Study Design         | Open, randomized study. <a href="#">[3]</a> <a href="#">[4]</a>                                                                                          |

## **Sobrerol in Combination with Carbocysteine vs. Placebo**

| Study Characteristic | Description                                                                                                                                                                                         |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population   | 100 patients aged 12 to 74 years with acute or chronic upper or lower respiratory infections. <a href="#">[1]</a><br><a href="#">[3]</a>                                                            |
| Treatment Regimen    | Sobrerol syrup (260 mg) with carbocysteine capsules (375 mg) four times a day for 21 days vs. Placebo. <a href="#">[1]</a> <a href="#">[3]</a>                                                      |
| Key Outcomes         | The combination treatment significantly improved objective and subjective clinical parameters and lung function compared to placebo and was well tolerated. <a href="#">[1]</a> <a href="#">[3]</a> |
| Study Design         | Double-blind, randomized, placebo-controlled trial. <a href="#">[1]</a> <a href="#">[3]</a>                                                                                                         |

## **Experimental Protocols**

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the published summaries, the following methodologies were employed:

- Patient Selection: Patients were typically enrolled based on a clinical diagnosis of acute or chronic respiratory tract infections, such as bronchitis, pharyngitis, and sinusitis, with evidence of mucus hypersecretion.
- Treatment Administration: **Sobrero**l and comparator drugs were administered orally in the form of granules, syrups, or capsules at specified dosages and durations.
- Outcome Assessment: Efficacy was primarily assessed through clinical parameters, including subjective symptom scores (e.g., cough, expectoration difficulty) and objective measures such as lung function tests and rheological examination of expectorate.
  - Rheological Examination of Expectorate: This involved the in vitro analysis of sputum samples to measure their viscoelastic properties. The goal was to quantify the effect of the mucolytic agents on mucus viscosity and elasticity. Standardized methods for sputum collection and analysis using a viscometer would have been employed to ensure consistency.
- Statistical Analysis: Appropriate statistical methods were used to compare the outcomes between treatment groups.

## Visualizing Mechanisms and Workflows

### Signaling Pathway of Sobrero's Mucolytic and Immunomodulatory Action



[Click to download full resolution via product page](#)

Caption: **Sobrerol's** multi-target mechanism of action.

## Experimental Workflow for a Comparative Clinical Trial

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. preprints.org [preprints.org]
- 2. Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. What is Sobrerol used for? [synapse.patsnap.com]
- 7. What is the mechanism of Sobrerol? [synapse.patsnap.com]
- To cite this document: BenchChem. [Sobrerol in Respiratory Infections: A Comparative Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217407#meta-analysis-of-clinical-trial-data-for-sobrerol-in-respiratory-infections>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)